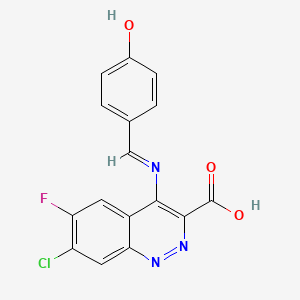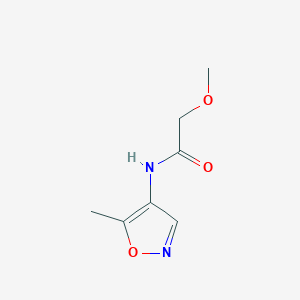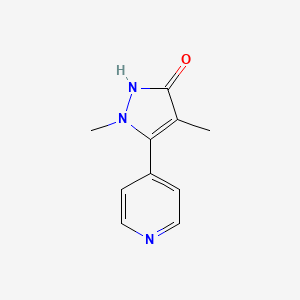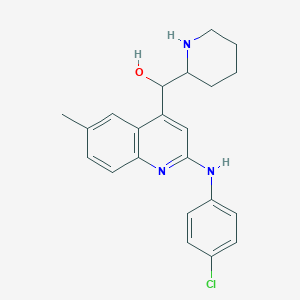
(2-((4-Chlorophenyl)amino)-6-methylquinolin-4-yl)(piperidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-((4-Chlorophenyl)amino)-6-methylquinolin-4-yl)(piperidin-2-yl)methanol is a complex organic molecule that has garnered interest in various fields of scientific research This compound features a quinoline core substituted with a 4-chlorophenylamino group, a methyl group, and a piperidin-2-ylmethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-Chlorophenyl)amino)-6-methylquinolin-4-yl)(piperidin-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 4-Chlorophenylamino Group: The 4-chlorophenylamino group can be introduced via a nucleophilic aromatic substitution reaction, where the quinoline core reacts with 4-chloroaniline under basic conditions.
Addition of the Piperidin-2-ylmethanol Moiety: The final step involves the addition of the piperidin-2-ylmethanol group through a reductive amination reaction, where the intermediate quinoline derivative reacts with piperidine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-((4-Chlorophenyl)amino)-6-methylquinolin-4-yl)(piperidin-2-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to modify the quinoline core or the piperidin-2-ylmethanol moiety using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the 4-chlorophenylamino group.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline core or the piperidin-2-ylmethanol moiety.
Applications De Recherche Scientifique
(2-((4-Chlorophenyl)amino)-6-methylquinolin-4-yl)(piperidin-2-yl)methanol: has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its effects on cellular signaling pathways and its potential as a therapeutic agent for various diseases.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules, providing insights into drug-target interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of (2-((4-Chlorophenyl)amino)-6-methylquinolin-4-yl)(piperidin-2-yl)methanol involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these kinases, inhibiting their activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
(2-((4-Chlorophenyl)amino)-6-methylquinolin-4-yl)(piperidin-2-yl)methanol: stands out due to its unique combination of a quinoline core with a 4-chlorophenylamino group and a piperidin-2-ylmethanol moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
50503-69-0 |
|---|---|
Formule moléculaire |
C22H24ClN3O |
Poids moléculaire |
381.9 g/mol |
Nom IUPAC |
[2-(4-chloroanilino)-6-methylquinolin-4-yl]-piperidin-2-ylmethanol |
InChI |
InChI=1S/C22H24ClN3O/c1-14-5-10-19-17(12-14)18(22(27)20-4-2-3-11-24-20)13-21(26-19)25-16-8-6-15(23)7-9-16/h5-10,12-13,20,22,24,27H,2-4,11H2,1H3,(H,25,26) |
Clé InChI |
OPHSUDOCLFJDKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C=C2C(C3CCCCN3)O)NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-2,6-diphenyl-3H-[1,2,4]triazolo[1,2-a]triazole-5,7-dione](/img/structure/B12916100.png)
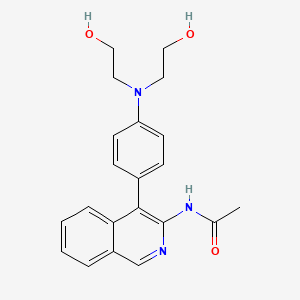

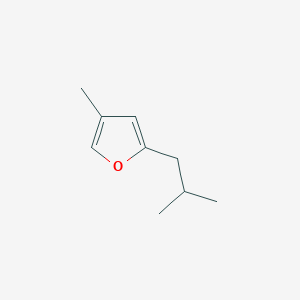
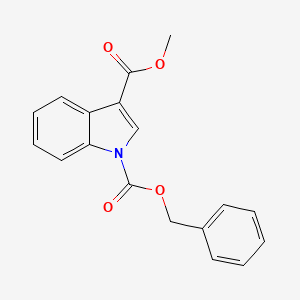
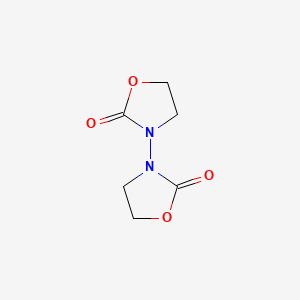
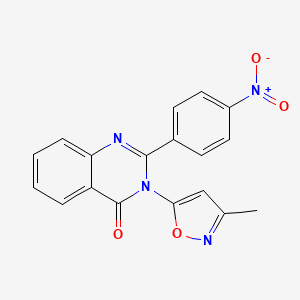
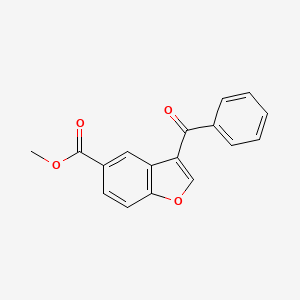
![[(2R)-2-[(2R,3S)-3,4-Dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl]dodecanoate](/img/structure/B12916137.png)
![5-[2-(4-Nitrophenyl)ethyl]-1,3,4-oxadiazol-2(3h)-one](/img/structure/B12916139.png)
